

5-Nitrothiophene-2-carboxylic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Nitrothiophene-2-carboxylic acid

Cat. No.: B180939

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of **5-Nitrothiophene-2-carboxylic acid**, a versatile heterocyclic compound with significant potential in medicinal chemistry. This document details its synthesis, physicochemical properties, and diverse biological activities, with a focus on its derivatives that have shown promise as anticancer, antimicrobial, and antiprotozoal agents.

Chemical and Physical Properties

5-Nitrothiophene-2-carboxylic acid is a yellow to light brown solid that is insoluble in water but soluble in common organic solvents like DMSO and DMF.^[1] It is a key intermediate in various organic transformations and is notably used in the preparation of benzothiophene amides, which function as nicotinamide ribosyltransferase inhibitors with potential antitumor activities.^{[2][3]}

Property	Value	Reference
Molecular Formula	C5H3NO4S	[1]
Molar Mass	173.15 g/mol	[1]
Melting Point	182 - 186 °C	[1]
pKa	Approx. 2.4 (carboxylic acid group)	[1]
Appearance	Yellow to light brown solid	[1]
Solubility	Insoluble in water; Soluble in DMSO, DMF	[1]

Synthesis of 5-Nitrothiophene-2-carboxylic Acid

The synthesis of **5-Nitrothiophene-2-carboxylic acid** is most commonly achieved through the oxidation of 5-nitrothiophene-2-carboxaldehyde. Two primary methods are detailed below.

Experimental Protocols

Method 1: Oxidation with Sodium Chlorite

This method utilizes sodium chlorite as the oxidizing agent in the presence of sulfamic acid.

Materials:

- 5-nitrothiophene-2-carboxaldehyde
- Dioxane
- Sulfamic acid
- Sodium chlorite
- Ethyl acetate
- 5% Sodium bicarbonate (NaHCO₃) solution

- 2N Hydrochloric acid (HCl)
- Brine
- Anhydrous sodium sulfate

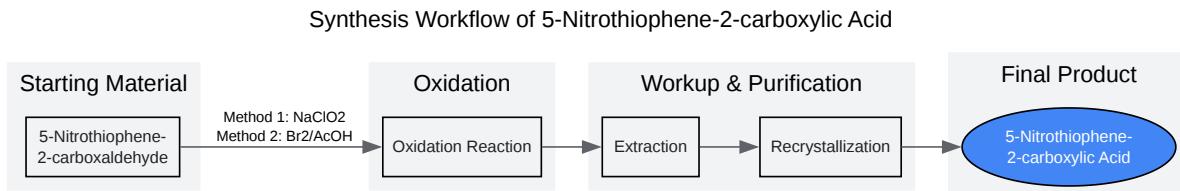
Procedure:

- Dissolve 5-nitrothiophene-2-carboxaldehyde (1.685 g, 10.72 mmol) in dioxane (30 mL) with sulfamic acid (1.249 g, 12.87 mmol) and cool the mixture to 0 °C.[\[4\]](#)
- Slowly add an aqueous solution of sodium chlorite (1.940 g, 21.44 mmol) dropwise (14 mL).[\[4\]](#)
- Allow the reaction mixture to gradually warm to room temperature and stir for 2 hours.[\[4\]](#)
- The reaction mixture is then subjected to an extraction procedure. Partition the mixture with ethyl acetate and water.[\[2\]\[4\]](#)
- Extract the organic phase twice with a 5% NaHCO₃ solution and discard the organic layer.[\[2\]](#)
[\[4\]](#)
- Adjust the pH of the basic aqueous phase to 2 with 2N HCl.[\[2\]\[4\]](#)
- Extract the acidified aqueous phase twice with ethyl acetate.[\[2\]\[4\]](#)
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[\[2\]\[4\]](#)
- Remove the solvent under reduced pressure to yield **5-nitrothiophene-2-carboxylic acid**.[\[2\]\[4\]](#)

Method 2: Oxidation with Bromine in Acetic Acid

This protocol employs bromine as the oxidizing agent in an acetic acid medium.

Materials:


- 5-nitro-2-formyl-thiophene (5-nitrothiophene-2-carboxaldehyde)

- Sodium acetate
- Glacial acetic acid
- Bromine
- Distilled water
- Ether
- Heptane
- 1,2-dichloroethane
- Hydrochloric acid (for workup)
- Sodium sulfate

Procedure:

- In a 250-ml flask equipped with a stirrer, thermometer, and condenser, add 15.7 g (0.1 mol) of 5-nitro-2-formyl-thiophene, 16.4 g (0.2 mol) of sodium acetate, 16 ml of acetic acid, and 100 ml of distilled water.[\[4\]](#)
- Heat the suspension to approximately 40° C under vigorous stirring.[\[4\]](#)
- Add 16 g (0.1 mol) of bromine dropwise over 15 to 20 minutes, allowing the temperature to rise to 70° C.[\[4\]](#)
- Maintain the reaction mixture at 80° C for one hour.[\[4\]](#)
- Pour the reaction mixture into iced water containing hydrochloric acid and extract with ether.[\[4\]](#)
- Dry the ethereal phase over sodium sulfate and evaporate the solvent using a rotary evaporator.[\[4\]](#)

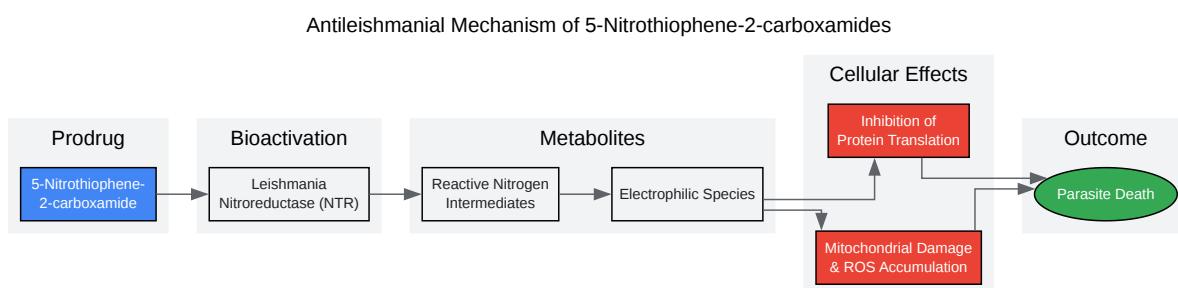
- Recrystallize the crude product from a 70/30 mixture of heptane/1,2-dichloroethane to obtain pure 5-nitro-2-thenoic acid. A crude yield of 98.5% and a pure yield of 81% have been reported.[4]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **5-Nitrothiophene-2-carboxylic acid**.

Spectroscopic Data

While a complete set of raw spectroscopic data for **5-Nitrothiophene-2-carboxylic acid** is not readily available in a single public source, the characteristic spectroscopic features of carboxylic acids can be described.


- Infrared (IR) Spectroscopy: Carboxylic acids typically show a very broad O-H stretching absorption from 2500 to 3300 cm^{-1} and a strong C=O stretching absorption between 1710 and 1760 cm^{-1} .
- ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy: The acidic proton of the carboxyl group usually appears as a singlet far downfield, around 12 ppm.
- ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carboxyl carbon atom gives a signal in the range of 165 to 185 ppm.

Biological Activities of 5-Nitrothiophene-2-carboxylic Acid Derivatives

Derivatives of **5-Nitrothiophene-2-carboxylic acid** have demonstrated a wide range of biological activities, positioning this scaffold as a valuable starting point for drug discovery programs.

Antileishmanial Activity

5-nitrothiophene-2-carboxamides (5N2Cs) have shown promising antileishmanial activity. The mode of action involves the bioactivation of the 5-nitrothiophene core by a type I nitroreductase (NTR) in Leishmania. This enzymatic reduction leads to the formation of reactive metabolites that are toxic to the parasite. The bioactivation can result in the formation of a 4,5-dihydrothiophene derivative or a thieno[2,3-b]pyridyl species. The latter is considered a detoxification product of a transient electrophilic intermediate. This bioactivation process ultimately leads to mitochondrial damage and the accumulation of reactive oxygen species (ROS), and has been shown to disrupt protein translation within the parasite.[5]

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for antileishmanial 5-nitrothiophene-2-carboxamides.

Antimicrobial Activity

Various derivatives of **5-Nitrothiophene-2-carboxylic acid** have been investigated for their antibacterial and antifungal properties.

Antibacterial Activity:

A derivative of 5-oxopyrrolidine bearing a 5-nitrothiophene substituent has demonstrated promising and selective antimicrobial activity against multidrug-resistant *Staphylococcus aureus* strains, including linezolid and tedizolid-resistant strains.[6] The minimum inhibitory concentration (MIC) for this compound against multidrug-resistant and vancomycin-intermediate *S. aureus* was reported to be in the range of 1–8 µg/mL.[6]

Antifungal Activity:

N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones have been synthesized and evaluated for their in vitro antifungal activity against *Candida* species and *Cryptococcus neoformans*. One of the tested compounds, L10, was particularly effective against most of the tested fungal strains. The proposed mechanism of action involves the inhibition of enzymes related to the ergosterol biosynthesis pathway, leading to significant morphological changes in the fungal cells.[\[7\]](#)

Derivative Class	Organism(s)	Activity (MIC)	Reference
5-Oxopyrrolidine derivative	Multidrug-resistant <i>Staphylococcus aureus</i>	1–8 µg/mL	[6]
N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones	<i>Candida</i> sp., <i>Cryptococcus neoformans</i>	-	[7]
2-Thiophene carboxylic acid thioureides	<i>Bacillus subtilis</i>	7.8–125 µg/mL	[8]
2-Thiophene carboxylic acid thioureides	Gram-negative clinical strains	31.25–250 µg/mL	[8]
2-Thiophene carboxylic acid thioureides	<i>Candida albicans</i> , <i>Aspergillus niger</i>	31.25–62.5 µg/mL	[8]

Anticancer Activity

The 5-nitrothiophene moiety has been incorporated into various molecular scaffolds to explore potential anticancer activities. For instance, 5-oxopyrrolidine derivatives bearing 5-nitrothiophene substituents have been shown to exert potent anticancer activity against A549 human lung adenocarcinoma cells.[\[6\]](#)

Conclusion

5-Nitrothiophene-2-carboxylic acid serves as a valuable building block in the synthesis of novel compounds with significant therapeutic potential. Its derivatives have demonstrated a broad spectrum of biological activities, including antileishmanial, antibacterial, antifungal, and anticancer effects. The mechanism of action for some of these activities, particularly the nitroreductase-mediated bioactivation in *Leishmania*, provides a strong rationale for the continued exploration and development of 5-nitrothiophene-based compounds in drug discovery. Further research is warranted to optimize the efficacy and safety profiles of these promising molecules for clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides - Durham e-Theses [etheses.dur.ac.uk]
- To cite this document: BenchChem. [5-Nitrothiophene-2-carboxylic Acid: A Comprehensive Technical Review]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b180939#5-nitrothiophene-2-carboxylic-acid-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com